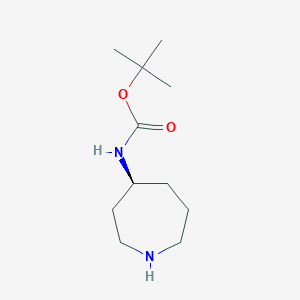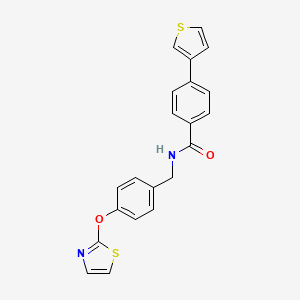
N-(4-(thiazol-2-yloxy)benzyl)-4-(thiophen-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(thiazol-2-yloxy)benzyl)-4-(thiophen-3-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of protein kinase inhibitors, which are known to play a critical role in the regulation of various cellular processes.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives have been recognized for their antioxidant properties, which are crucial in protecting cells from oxidative stress and related diseases. The compound , with its thiazole moiety, could potentially serve as an antioxidant, scavenging free radicals and reducing oxidative damage .
Antimicrobial and Antifungal Applications
The structural similarity of the compound to known thiazole-based antimicrobial and antifungal agents suggests it may inhibit the growth of various bacteria and fungi. This application is particularly relevant in the development of new antibiotics and antifungal drugs .
Anticancer Properties
Thiazole derivatives have shown promise in anticancer research, with some compounds exhibiting cytotoxic activity against human tumor cell lines. The compound’s potential to act as an antineoplastic agent could be explored further in the context of prostate cancer treatment .
Neuroprotective Effects
Given the role of thiazole compounds in synthesizing neurotransmitters, there is a possibility that this compound could contribute to the normal functioning of the nervous system and exhibit neuroprotective effects .
Anti-Inflammatory Activity
The anti-inflammatory activity of thiazole derivatives is well-documented. This compound could be investigated for its potential to reduce inflammation, which is a common pathway in many chronic diseases .
Antidiabetic Potential
Thiazole derivatives have been studied for their antidiabetic effects. The compound may have applications in managing diabetes by influencing insulin release or glucose metabolism .
Eigenschaften
IUPAC Name |
N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S2/c24-20(17-5-3-16(4-6-17)18-9-11-26-14-18)23-13-15-1-7-19(8-2-15)25-21-22-10-12-27-21/h1-12,14H,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUPOCAQEGQGKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(thiazol-2-yloxy)benzyl)-4-(thiophen-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


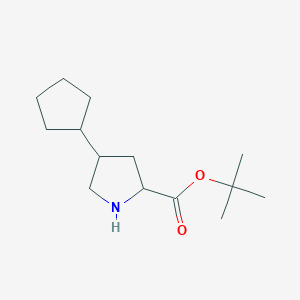
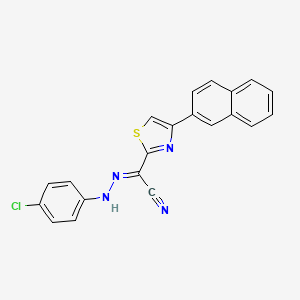

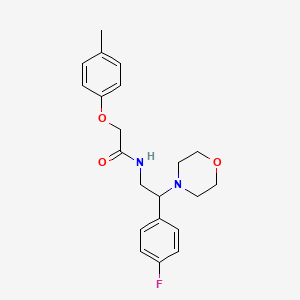

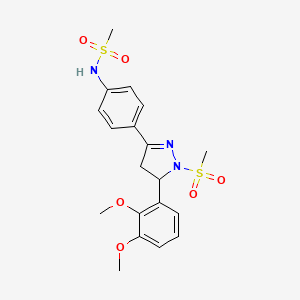

![[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanol;hydrochloride](/img/structure/B2774922.png)
![1-(4-chlorobenzyl)-5-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2774923.png)
![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2774924.png)
![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide](/img/structure/B2774925.png)
![N-benzyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2774926.png)
